molecular formula C23H19N3O5S B2936371 Ethyl 5-(2-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-00-7

Ethyl 5-(2-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2936371
CAS No.: 851947-00-7
M. Wt: 449.48
InChI Key: YZPXWCOSEFULPF-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno-pyridazine derivative characterized by a fused heterocyclic core (thieno[3,4-d]pyridazine) substituted with a phenyl group, a 2-methoxybenzamido moiety, and an ethyl carboxylate ester.

Properties

IUPAC Name

ethyl 5-[(2-methoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-3-31-23(29)19-16-13-32-21(24-20(27)15-11-7-8-12-17(15)30-2)18(16)22(28)26(25-19)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPXWCOSEFULPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 5-(2-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a thieno[3,4-d]pyridazine core structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The aim of this article is to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S. Its structure features:

  • A thieno[3,4-d]pyridazine core,
  • A methoxybenzamido substituent,
  • A phenyl group .

This unique arrangement contributes to its biological activity by allowing interactions with various biological macromolecules.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and infections.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown effectiveness against various bacterial strains, which suggests potential for development as an antimicrobial agent.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Its ability to inhibit cell proliferation in certain cancer cell lines has been documented. The mechanism may involve the induction of apoptosis or cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thienopyridazine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL) against Staphylococcus aureusMIC (µg/mL) against Escherichia coli
Ethyl 5-(2-methoxybenzamido)-4-oxo...3264
Standard Antibiotic1632

Study 2: Anticancer Activity

In a separate investigation published in Cancer Letters, the compound was tested on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability with IC50 values indicating effective concentrations for therapeutic use .

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno-Pyridazine Derivatives

Thieno-pyridazine derivatives share a fused thiophene-pyridazine scaffold. Variations in substituents influence their physicochemical properties and biological activity. For example:

Compound Name Substituents Biological Target Key Findings
Ethyl 5-(2-methoxybenzamido)-... (Target) 2-Methoxybenzamido, phenyl, ethyl ester Not specified in evidence Hypothesized to interact with adenosine receptors (inferred from structural analogs)
2-Amino-3-benzoylthiophenes Benzoyl, amino groups A1 adenosine receptors Act as allosteric enhancers, increasing agonist binding by 45% at 10 µM
Other thieno-pyridazines Variable (e.g., halogens, alkyl) Kinases, GPCRs Often exhibit kinase inhibition or receptor modulation (general class property)

Key Observations :

  • The target compound’s 2-methoxybenzamido group may mimic the benzoyl moiety in 2-amino-3-benzoylthiophenes, which are known A1 adenosine receptor enhancers .
Adenosine Receptor Modulators

Adenosine receptors (A1, A2A, A2B, A3) are GPCRs regulated by endogenous adenosine.

Compound Type Selectivity Functional Role Comparison to Target Compound
2-Amino-3-benzoylthiophenes A1 receptor Allosteric enhancers (45% binding increase) Target compound may lack allosteric properties due to ester substituents.
Caffeine A1/A2A antagonist Non-selective inhibition Target’s ester groups likely reduce antagonist activity.
N6-cyclopentyladenosine A1 agonist High affinity (nM range) Target lacks adenine core, suggesting distinct binding modes.

Functional Implications :

  • The target compound’s thieno-pyridazine core may allow partial overlap with adenosine receptor binding pockets, but its ester and benzamido groups likely alter selectivity compared to classical ligands like N6-cyclopentyladenosine .

Research Findings and Limitations

  • Binding Affinity: No direct binding data for the target compound is available in the provided evidence. However, structural analogs (e.g., 2-amino-3-benzoylthiophenes) show A1 receptor enhancement at 10 µM .
  • Therapeutic Potential: If the target compound exhibits adenosine receptor modulation, it could be explored for ischemia or inflammatory conditions, similar to other enhancers .

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